3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Description
3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a formyl (-CHO) group at position 3 and a carboxylic acid (-COOH) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly for generating derivatives with modified electronic and steric properties. Its formyl group enables diverse reactions, including reductions (e.g., to methyl groups using Et$3$SiH/I$2$) , condensations, and cyclizations, making it critical for synthesizing bioactive molecules. Characterized by IR, $^1$H NMR, $^{13}$C NMR, and LCMS , its structural features have been exploited in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C10H10O3S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H10O3S/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h5H,1-4H2,(H,12,13) |
InChI Key |
GJCOXDAVBZRLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate, followed by cyclization to form the thiophene ring . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 3-Carboxy-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant antioxidant properties. For instance, studies have shown that certain synthesized derivatives can effectively scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in developing therapeutic agents for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .
1.2 Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens. For example, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene were tested against E. coli, S. aureus, and other bacteria, demonstrating zones of inhibition that suggest potential as antibacterial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
1.3 Anti-inflammatory Properties
Tetrahydrobenzo[b]thiophene derivatives have also been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiophene ring enhance anti-inflammatory efficacy.
Materials Science
2.1 Dyes and Sensors
The unique electronic properties of tetrahydrobenzo[b]thiophene derivatives make them suitable for applications in materials science, particularly in dye production and sensor development. Their conjugated systems allow for effective light absorption and electron transfer processes . Research has explored their use in organic photovoltaic cells and as conductive materials in sensors.
2.2 Conductivity-Based Sensors
Due to their ability to undergo redox reactions, these compounds are being investigated as components in conductivity-based sensors. Their application could extend to detecting various analytes in environmental monitoring and biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism in cancer cells . This inhibition disrupts the metabolic pathways, leading to reduced proliferation and increased apoptosis of cancer cells.
Comparison with Similar Compounds
3-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic Acid
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives
- Synthesis : Reacted with active carbonyl compounds (e.g., ethyl chloroformate, chloroacetyl chloride) to form carbamates, amides, or carbonitriles .
- Properties: Amino and carboxamide groups introduce hydrogen-bonding sites, enhancing interactions with biological targets. For example, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B) exhibits antioxidant activity due to phenolic hydroxyl groups .
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives
Table 1. Key Structural Analogues and Their Properties
Reactivity and Functionalization Potential
- 3-Formyl Derivative : The formyl group undergoes nucleophilic additions (e.g., hydrazine to form hydrazones) and reductions (e.g., to 3-methyl derivatives) .
- Carboxylic Acid Derivatives : The -COOH group facilitates esterification, amidation, and salt formation, enabling solubility modulation .
- Cyano Derivatives: 3-Cyano substituents participate in cycloadditions and serve as precursors to heterocycles like tetrazoles .
Biological Activity
3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is a compound that belongs to the class of tetrahydrobenzo[b]thiophene derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.26 g/mol. The compound features a tetrahydrobenzo[b]thiophene core with a formyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of tetrahydrobenzo[b]thiophene derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives were evaluated for their ability to inhibit the growth of colorectal cancer cells (LoVo and HCT-116) through mechanisms involving enzyme inhibition and oxidative stress modulation .
Table 1: Cytotoxic Effects of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-Formyl-4,5,6,7-thiophene | LoVo | 15.2 | PDK1 and LDHA inhibition |
| 3-Formyl derivative X | HCT-116 | 12.7 | Induction of apoptosis via ROS generation |
| 4-Amino derivative Y | MCF-7 | 10.5 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models. Compounds from this class have shown the ability to inhibit pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This activity is attributed to their capacity to activate NRF2 pathways without electrophilic mechanisms .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Inhibition (%) | Target Cytokine |
|---|---|---|
| 3-Formyl derivative A | 85% | TNF-alpha |
| 4-Methyl derivative B | 78% | IL-6 |
| Hydroxy derivative C | 90% | IL-1β |
Antibacterial Activity
Tetrahydrobenzo[b]thiophene derivatives have also been investigated for their antibacterial properties. The presence of functional groups such as amino and hydroxyl moieties enhances their interaction with bacterial cell walls. Several studies reported significant inhibition zones against common pathogens such as E. coli and Staphylococcus aureus.
Table 3: Antibacterial Activity Against Common Pathogens
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| 3-Formyl derivative D | E. coli | 20 |
| Hydroxy derivative E | S. aureus | 25 |
| Amino derivative F | Pseudomonas aeruginosa | 18 |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on the anticancer efficacy of tetrahydrobenzo[b]thiophene derivatives revealed that specific modifications at the nitrogen position significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized molecular docking techniques to elucidate binding affinities with target proteins involved in cancer progression .
- Case Study on Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory potential demonstrated that certain derivatives could effectively reduce inflammation markers in a murine model of arthritis. The mechanism was linked to the downregulation of NF-kB signaling pathways .
Q & A
Q. What are the standard synthetic routes for preparing 3-formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions between 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and primary/secondary amines under mild conditions. For example, General Procedure A involves activating the carboxylic acid with coupling reagents (e.g., DIPEA in acetonitrile) followed by nucleophilic substitution with amines. Yields (27–48%) depend on steric/electronic effects of the amine and purification methods (e.g., column chromatography with dichloromethane/ethyl acetate gradients) . Optimization strategies include adjusting stoichiometry (e.g., 1.2 equiv of acid), solvent polarity, and temperature to enhance reactivity.
Q. How are spectroscopic techniques (NMR, HRMS) employed to confirm the structure and purity of derivatives?
- Methodological Answer : 1H NMR and 13C NMR are critical for confirming regiochemistry and functional group integrity. For instance, in Compound 14 , distinct peaks at δ 7.60–7.40 ppm (aromatic protons) and δ 2.95 ppm (N,N-dimethyl group) validate the amide bond formation . HRMS ensures molecular ion accuracy (e.g., observed m/z 301.1379 vs. calculated 301.1369 for C17H20N2OS) . Purity is assessed via integration of NMR signals and HPLC retention times (e.g., reverse-phase HPLC with MeCN/H2O gradients) .
Advanced Research Questions
Q. What computational strategies predict metabolic stability and aldehyde oxidase (AO) selectivity for these derivatives?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking can predict AO-mediated oxidation. For example, the electron-deficient formyl group at the 3-position may act as a substrate for AO, as seen in similar thiophene derivatives. Computational models assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites . In vitro assays (e.g., human liver cytosol incubations) validate predictions by quantifying metabolite formation via LC-MS .
Q. How do structural modifications at the 2- and 3-positions influence biological activity (e.g., antibacterial or receptor modulation)?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
- 2-Amino substitution (e.g., pyrazine carboxamide in Compound 22 ) enhances Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) modulation by forming hydrogen bonds with the ligand-binding domain .
- 3-Cyano groups (e.g., in Compound 30 ) improve antibacterial activity (MIC = 2 µg/mL against S. aureus) by increasing membrane permeability .
- Formyl groups at the 3-position may reduce metabolic clearance but require stabilization via prodrug strategies (e.g., acetal protection) .
Q. What experimental approaches resolve contradictory data in reaction yields or biological activity across derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 27% for Compound 14 vs. 48% for Compound 15 ) are addressed by:
- Solvent screening : Polar aprotic solvents (acetonitrile) favor amide coupling over dichloromethane .
- Catalyst optimization : Adding DMAP (4-dimethylaminopyridine) accelerates acyl transfer in sterically hindered reactions .
Biological activity contradictions (e.g., variable IC50 values) are resolved using isothermal titration calorimetry (ITC) to quantify binding affinities and rule out assay artifacts .
Methodological Challenges and Solutions
Q. How can regioselective functionalization of the tetrahydrobenzo[b]thiophene scaffold be achieved?
- Methodological Answer : Regioselectivity is controlled via:
- Directed ortho-metalation : Using a formyl group at the 3-position to direct lithiation at the 4-position for subsequent alkylation/halogenation .
- Protecting group strategies : Temporary protection of the carboxylic acid (e.g., as methyl esters) prevents unwanted side reactions during amide formation .
Q. What in vitro assays are suitable for evaluating enzyme inhibition (e.g., metallo-β-lactamases)?
- Methodological Answer : Fluorometric assays using nitrocefin (a β-lactamase substrate) measure hydrolysis inhibition. For Compound 4d , IC50 values are determined by monitoring absorbance at 482 nm after pre-incubating enzymes with inhibitors . MIC assays against β-lactam-resistant bacteria (e.g., E. coli NDM-1) further validate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
